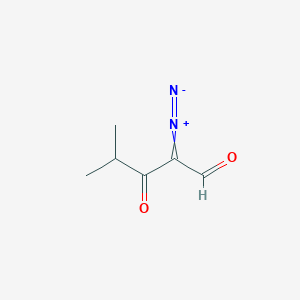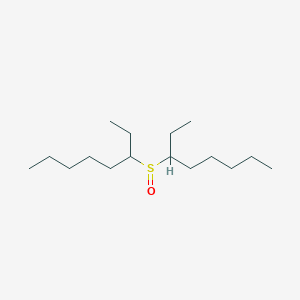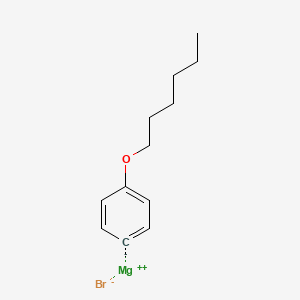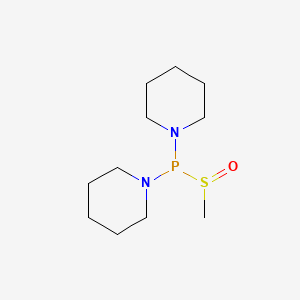![molecular formula C15H14O3S B12549786 Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- CAS No. 821768-64-3](/img/structure/B12549786.png)
Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-[(2-hydroxy-1-phenylethyl)thio] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- typically involves the reaction of benzoic acid derivatives with appropriate thiol and hydroxyethyl reagents. One common method includes the use of benzoic acid and 2-hydroxy-1-phenylethyl thiol under specific reaction conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the hydroxy or thio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the original hydroxy or thio groups.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and thio groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-hydroxy-: A simpler derivative with a hydroxy group at the 4-position.
Benzoic acid, 4-thio-: A derivative with a thio group at the 4-position.
Benzoic acid, 4-[(2-hydroxyethyl)thio]-: A similar compound with a hydroxyethyl group instead of a hydroxy-1-phenylethyl group.
Uniqueness: Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]- is unique due to the presence of both hydroxy and thio groups attached to a phenylethyl moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
821768-64-3 |
|---|---|
Formule moléculaire |
C15H14O3S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
4-(2-hydroxy-1-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-10-14(11-4-2-1-3-5-11)19-13-8-6-12(7-9-13)15(17)18/h1-9,14,16H,10H2,(H,17,18) |
Clé InChI |
WMJLIQHYCWDLMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CO)SC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)



![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
